molecular formula C19H19FN2O3 B2653665 4-benzyl-N-(2-fluorobenzyl)-5-oxomorpholine-3-carboxamide CAS No. 1351586-82-7

4-benzyl-N-(2-fluorobenzyl)-5-oxomorpholine-3-carboxamide

Cat. No. B2653665
CAS RN: 1351586-82-7
M. Wt: 342.37
InChI Key: FBLSBMTUEIFDQP-UHFFFAOYSA-N
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Description

This compound is a part of the AMINOCARBAMOYL COMPOUNDS used for the treatment of viral infections . It is particularly used in the treatment and prophylaxis of coronavirus infection .


Molecular Structure Analysis

The molecular formula of this compound is C21H17FN2OS . The average mass is 364.436 Da and the monoisotopic mass is 364.104553 Da .

Scientific Research Applications

Solid-Phase Synthesis Applications

One study describes the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, showcasing a method that could potentially be adapted for the synthesis of complex molecules including those with structures similar to "4-benzyl-N-(2-fluorobenzyl)-5-oxomorpholine-3-carboxamide" (Lee, Gauthier, & Rivero, 1999).

Anticholinesterase Activity

Research on coumarin-3-carboxamides bearing tryptamine moiety demonstrates significant activity against acetylcholinesterase (AChE), highlighting the potential of structurally related compounds in the development of treatments for conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).

Anticancer Properties

A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized, with some exhibiting cytotoxic effects on breast cancer cell lines, suggesting that related compounds may also possess anticancer activities (Kelly et al., 2007).

Polymer Material Synthesis

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrate applications in materials science, potentially relevant for derivatives of "4-benzyl-N-(2-fluorobenzyl)-5-oxomorpholine-3-carboxamide" (Hsiao, Yang, & Chen, 2000).

HIV Inhibitors

Studies on the metabolism and disposition of potent HIV integrase inhibitors, including compounds structurally related to the query chemical, underline the role of such molecules in the development of new therapeutic agents for HIV (Monteagudo et al., 2007).

properties

IUPAC Name

4-benzyl-N-[(2-fluorophenyl)methyl]-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-9-5-4-8-15(16)10-21-19(24)17-12-25-13-18(23)22(17)11-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLSBMTUEIFDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2-fluorobenzyl)-5-oxomorpholine-3-carboxamide

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